molecular formula C13H14F3NO B12238788 4,4,4-Trifluoro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one

4,4,4-Trifluoro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one

Cat. No.: B12238788
M. Wt: 257.25 g/mol
InChI Key: RRUSAAYBHKNTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one is a fluorinated organic compound It is characterized by the presence of a trifluoromethyl group and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a trifluoromethyl ketone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4,4-Trifluoro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound shares the trifluoromethyl group but has a phenyl group instead of the tetrahydroisoquinoline moiety.

    4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Similar in structure but contains a naphthyl group.

Uniqueness

4,4,4-Trifluoro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one is unique due to the presence of the tetrahydroisoquinoline moiety, which can impart specific biological activity and chemical reactivity not seen in its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-4,4,4-trifluorobutan-1-one

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)7-5-12(18)17-8-6-10-3-1-2-4-11(10)9-17/h1-4H,5-9H2

InChI Key

RRUSAAYBHKNTFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.